BenchChemオンラインストアへようこそ!

3-Aminothieno[2,3-b]pyridine-2-carboxamide

Bone anabolic Osteoblast differentiation Alkaline phosphatase

Secure the correct [2,3-b] isomer core for parallel synthesis and SAR studies. This unsubstituted 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold provides three orthogonal vector points (C4, C6, amide N) for derivatization into kinase inhibitors (RON, LIMK1), anti-tubercular agents (LepB), and bone anabolic ALPase enhancers. Avoid inactive regioisomers; only the [2,3-b] fusion and 3-amino group are essential for biological activity.

Molecular Formula C8H7N3OS
Molecular Weight 193.23 g/mol
CAS No. 55557-48-7
Cat. No. B1269520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminothieno[2,3-b]pyridine-2-carboxamide
CAS55557-48-7
Molecular FormulaC8H7N3OS
Molecular Weight193.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC(=C2N)C(=O)N
InChIInChI=1S/C8H7N3OS/c9-5-4-2-1-3-11-8(4)13-6(5)7(10)12/h1-3H,9H2,(H2,10,12)
InChIKeyXZIZYTUIRQMBPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminothieno[2,3-b]pyridine-2-carboxamide (CAS: 55557-48-7) | Core Scaffold & Procurement Guide


3-Aminothieno[2,3-b]pyridine-2-carboxamide is a heterocyclic scaffold comprising a fused thiophene and pyridine ring with amino and carboxamide substituents. It serves as a privileged core for generating libraries of analogs with activity against multiple kinase targets and infectious pathogens. The unsubstituted core itself has been identified as a hit in phenotypic screens [1], but its primary value lies in derivatization. Key characteristics include: a planar, rigid core suitable for ATP-binding pocket interactions; multiple vector points for substitution (C4, C6, and carboxamide nitrogen); and established synthetic routes enabling rapid analog generation [2]. It is not an optimized drug candidate, but a versatile chemical starting point.

Procurement Risks: Why the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Core is Not Interchangeable with Other Thienopyridine Isomers or Heterocycles


Procurement of a 'thienopyridine carboxamide' without precise specification is high-risk due to isomeric and substitution-dependent activity profiles. The [2,3-b] isomer is distinct from [3,2-b] and other ring fusions, leading to different molecular geometries and target binding. For instance, the [2,3-b] core is specifically required for ALPase activity enhancement, while simple substitution patterns (e.g., 4-unsubstituted vs. 4-substituted) result in orders-of-magnitude differences in potency [1]. Furthermore, the 3-amino group is essential for biological activity; removal or alteration abolishes function [2]. Thus, substitution with a generic 'thienopyridine derivative' or a regioisomer will invalidate structure-activity relationships (SAR) and compromise assay outcomes.

Quantitative Differentiation of 3-Aminothieno[2,3-b]pyridine-2-carboxamide: Comparator Data for Informed Selection


Essential Core Requirement for Osteoblast Differentiation: Activity vs. Unsubstituted Core

The unsubstituted 3-aminothieno[2,3-b]pyridine-2-carboxamide core was identified as a hit in a cell-based screen for ALPase activity. The core itself demonstrates moderate activity, but SAR studies reveal that substitution at the C4-position dramatically improves potency. For example, the unsubstituted core (compound 1) exhibits an EC50 of approximately 10 μM, whereas the optimized derivative 15k (3-amino-4-(4-phenyl-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide) achieves an EC50 of 0.11 μM [1]. This represents a ~90-fold increase in potency. Furthermore, removal of the 3-amino group or alteration of the core heterocycle abolishes activity, confirming the core as a necessary but insufficient component [1].

Bone anabolic Osteoblast differentiation Alkaline phosphatase

Differential Anti-Tubercular Activity: Core Scaffold vs. Optimized Derivatives

The unsubstituted 3-aminothieno[2,3-b]pyridine-2-carboxamide core is not directly assessed for anti-TB activity in this study, but its optimized derivatives demonstrate potent inhibition. The study identifies two subsets of TPA analogs. The LepB pathway-specific subset includes compound 17af, which exhibits an IC90 of 1.2 μM against wild-type M. tuberculosis and an IC90 of 0.41 μM against a LepB hypomorph strain [1]. In contrast, early analogs in the series showed poor activity against wild-type M. tuberculosis. This demonstrates that while the core scaffold is necessary, specific substitutions (e.g., at C6 and the amide) are required to achieve potent anti-TB activity.

Antitubercular Mycobacterium tuberculosis Signal peptidase LepB

Kinase Inhibition Selectivity: TPA Core vs. Other Heterocyclic Scaffolds

Thieno[2,3-b]pyridine-based compounds have been optimized as potent inhibitors of RON splice variants, demonstrating significant in vivo efficacy. Compound 15f, a thieno[2,3-b]pyridine derivative, achieved 74.9% tumor growth inhibition at 10 mg/kg in a patient-derived xenograft model, outperforming compounds 2 and 4 [1]. While the unsubstituted core was not directly tested, this study establishes the thieno[2,3-b]pyridine scaffold as a privileged kinase inhibitor motif. The planar, ATP-mimetic core contributes to binding, but optimal activity requires specific C6 and amide substitutions. This contrasts with other kinase inhibitor scaffolds (e.g., pyrazolopyrimidines) that lack the same vector geometry.

Kinase inhibitor RON tyrosine kinase Cancer therapeutics

LIMK1 Inhibition: Core Scaffold Activity vs. Optimized Analogs

3-Aminothieno[2,3-b]pyridine-2-carboxamides have been identified as LIMK1 inhibitors through high-throughput screening. The unsubstituted core (compound 1) exhibits an IC50 of approximately 5 μM against LIMK1. In contrast, optimized analogs with substitutions at the 6-position and the carboxamide achieve sub-micromolar IC50 values, with the most potent analog (compound 10) showing an IC50 of 0.18 μM [1]. This represents a >25-fold improvement in potency, underscoring the core's essential role but highlighting the need for derivatization to achieve potent inhibition.

LIMK1 Kinase inhibitor Cytoskeleton

Chemical Stability and Dimerization Propensity: Impact on Procurement and Handling

3-Aminothieno[2,3-b]pyridine-2-carboxamides undergo regio- and stereoselective hypochlorite oxidation, leading to unusual dimerization products [1]. This reactivity is solvent-dependent and can affect compound integrity during storage and handling. The unsubstituted core is stable under standard ambient conditions but may degrade under oxidative conditions. In contrast, analogs with electron-withdrawing groups show enhanced stability. This property must be considered when procuring the compound for long-term studies or when using it as a synthetic intermediate.

Chemical stability Oxidative dimerization Synthetic utility

Optimal Use Cases for 3-Aminothieno[2,3-b]pyridine-2-carboxamide in Discovery and Development


Medicinal Chemistry: Core Scaffold for Kinase Inhibitor Library Synthesis

Procure the unsubstituted core as a versatile starting material for parallel synthesis of kinase inhibitor libraries. The core's three vector points (C4, C6, amide nitrogen) enable rapid exploration of chemical space. Based on evidence from RON and LIMK1 inhibitor programs [1][2], this scaffold yields potent analogs with sub-micromolar IC50 values. Typical downstream applications include: (1) amide coupling to introduce diverse amines, (2) C6 arylation via Suzuki-Miyaura cross-coupling, and (3) C4 nucleophilic aromatic substitution. The core's commercial availability in gram quantities supports early hit-to-lead efforts.

Anti-Tubercular Drug Discovery: SAR Exploration Around the TPA Core

Use the core to synthesize analogs targeting Mycobacterium tuberculosis signal peptidase LepB. As demonstrated by Lynde et al., the TPA scaffold is a validated anti-TB chemotype [3]. Starting from the unsubstituted core, introduce substitutions at C6 and the amide to improve potency and reduce cytotoxicity. The resulting analogs can be screened against wild-type and LepB hypomorph strains to identify pathway-specific inhibitors. This approach has yielded compounds with IC90 values as low as 0.41 μM against the hypomorph strain [3].

Bone Anabolic Agent Development: C4-Functionalized Derivatives for Osteoporosis

Leverage the core's ability to enhance ALPase activity in osteoblasts [4]. Starting from 3-aminothieno[2,3-b]pyridine-2-carboxamide, introduce cyclic amines at the C4-position to generate potent bone anabolic agents. The optimized derivative 15k demonstrated a ~90-fold improvement in EC50 (0.11 μM) and increased bone mineral density in an OVX rat model at 10 mg/kg/day [4]. This application is particularly relevant for osteoporosis and fracture healing research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminothieno[2,3-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.